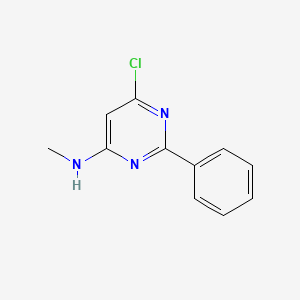

6-chloro-N-methyl-2-phenylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-chloro-N-methyl-2-phenylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1017782-49-8. It has a molecular weight of 219.67 and its IUPAC name is 6-chloro-N-methyl-2-phenyl-4-pyrimidinamine .

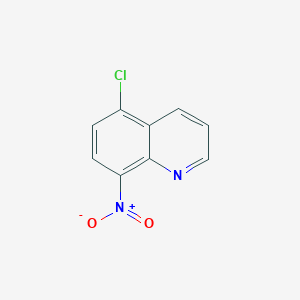

Molecular Structure Analysis

The InChI code for “6-chloro-N-methyl-2-phenylpyrimidin-4-amine” is 1S/C11H10ClN3/c1-13-10-7-9 (12)14-11 (15-10)8-5-3-2-4-6-8/h2-7H,1H3, (H,13,14,15). This code represents the molecular structure of the compound .Aplicaciones Científicas De Investigación

Chemical Transformations and Reactions :

- Meeteren & Plas (2010) demonstrated the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, emphasizing the role of amide ions in the reaction mechanism (Meeteren & Plas, 2010).

- Another study by Meeteren & Plas (2010) investigated the transformation of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine, providing insights into the mechanism of ring-opening in pyrimidines (Meeteren & Plas, 2010).

Structural and Molecular Studies :

- Odell et al. (2007) analyzed the crystal structures of isomeric compounds related to 6-chloro-N-methyl-2-phenylpyrimidin-4-amine, revealing conformational differences and hydrogen-bonding interactions (Odell et al., 2007).

Synthesis and Pharmacological Screening :

- Kumar et al. (2017) synthesized a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity (Kumar et al., 2017).

Electrophilic and Nucleophilic Substitution Studies :

- Stevens et al. (1995) explored the electrophilic nitration and sulphonation of the immunomodulatory agent bropirimine, involving 2-amino-6-phenylpyrimidin-4(3H)-ones (Stevens et al., 1995).

Mechanistic Insights into Reactions :

- Valk & Plas (1973) provided evidence on the mechanism of the conversion of 4-chloro-5-cyano-6-phenylpyrimidine into 4-amino-5-cyano-6-phenylpyrimidine, using labeled compounds (Valk & Plas, 1973).

Antihypertensive Activity Studies :

- Bennett et al. (1981) evaluated the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, highlighting compounds with gradual and sustained blood pressure lowering effects (Bennett et al., 1981).

Quantum Chemical Calculations and Molecular Docking :

- Aayisha et al. (2019) conducted DFT, molecular docking, and experimental analyses on a related compound, highlighting its potential as an antihypertensive agent (Aayisha et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

6-chloro-N-methyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-13-10-7-9(12)14-11(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDBWADSTGHCMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-methyl-2-phenylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.